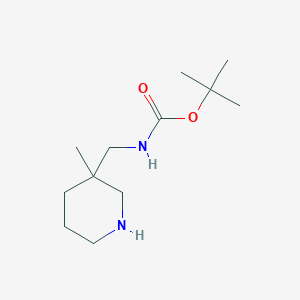

3-(Boc-aminomethyl)-3-methylpiperidine

Description

3-(Boc-aminomethyl)-3-methylpiperidine is a heterocyclic compound featuring a piperidine ring (a six-membered amine) substituted at the 3-position with both a methyl group and a Boc-protected aminomethyl group. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the primary amine, enabling controlled deprotection during synthetic workflows. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of receptor-targeted small molecules and prodrugs . Its structural features—such as steric bulk from the Boc group and the rigidity of the piperidine ring—make it valuable for modulating pharmacokinetic properties like solubility and metabolic stability.

Properties

IUPAC Name |

tert-butyl N-[(3-methylpiperidin-3-yl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-9-12(4)6-5-7-13-8-12/h13H,5-9H2,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFBJLLMPAKKANC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCNC1)CNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Boc-aminomethyl)-3-methylpiperidine typically involves the protection of the aminomethyl group with a tert-butoxycarbonyl (Boc) group. One common method is the reaction of 3-methylpiperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is 3-(Boc-aminomethyl)-3-methylpiperidine .

Industrial Production Methods

In an industrial setting, the production of 3-(Boc-aminomethyl)-3-methylpiperidine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time. Additionally, the purification of the final product is often achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-(Boc-aminomethyl)-3-methylpiperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can remove the Boc protecting group, yielding the free amine.

Substitution: The Boc-protected amine can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH4) and borane (BH3).

Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products Formed

Oxidation: N-oxides of 3-(Boc-aminomethyl)-3-methylpiperidine.

Reduction: Free amine (3-aminomethyl-3-methylpiperidine).

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(Boc-aminomethyl)-3-methylpiperidine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands.

Medicine: It serves as a building block for the development of new drugs, particularly those targeting the central nervous system.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Boc-aminomethyl)-3-methylpiperidine is primarily related to its role as a synthetic intermediate. The Boc protecting group stabilizes the aminomethyl group, allowing for selective reactions at other sites of the molecule. Upon deprotection, the free amine can interact with various molecular targets, including enzymes and receptors, depending on the specific application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares 3-(Boc-aminomethyl)-3-methylpiperidine with structurally related piperidine and pyrrolidine derivatives:

Pharmacological and Physicochemical Properties

- Bioactivity: The 3-methylpiperidine moiety in 1-[3-(3-(4-chlorophenoxy)propoxy)propyl]-3-methylpiperidine demonstrates nanomolar affinity for histamine H3 receptors, highlighting the importance of alkyl substituents in receptor binding . In contrast, 3-(Boc-aminomethyl)-3-methylpiperidine’s Boc group enhances solubility during synthesis but requires deprotection for active amine participation in biological systems.

- Solubility: Pyrrolidine derivatives (e.g., 3-(Boc-aminomethyl)-pyrrolidine) exhibit higher aqueous solubility due to reduced hydrophobicity from the smaller ring .

Biological Activity

3-(Boc-aminomethyl)-3-methylpiperidine is a compound of significant interest in medicinal chemistry, primarily due to its biological activity and potential therapeutic applications. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

3-(Boc-aminomethyl)-3-methylpiperidine is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group of the piperidine ring. This structural modification enhances its stability and reactivity in various chemical reactions, making it a valuable intermediate in organic synthesis and drug development.

The biological activity of 3-(Boc-aminomethyl)-3-methylpiperidine is attributed to its ability to interact with various biological targets, including enzymes and receptors. The Boc group can be removed under acidic conditions, revealing the free amino group that can participate in nucleophilic attacks on electrophilic centers in biological molecules. This interaction can lead to alterations in enzyme activity or receptor function, influencing cellular processes such as proliferation and apoptosis.

Antimicrobial Properties

Research has indicated that 3-(Boc-aminomethyl)-3-methylpiperidine exhibits notable antimicrobial activity against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values for various pathogens are summarized in the table below:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 25 |

| Bacillus subtilis | 15 |

These results suggest that the compound is particularly effective against Gram-positive bacteria, indicating its potential as an antimicrobial agent.

Anticancer Activity

In addition to its antimicrobial properties, 3-(Boc-aminomethyl)-3-methylpiperidine has been investigated for its anticancer potential. Several studies have demonstrated its ability to inhibit the growth of cancer cell lines, including breast cancer cells (e.g., MDA-MB-231). The cytotoxicity was assessed using the Cell Viability Assay, revealing IC50 values as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 8 |

| MCF-7 | 12 |

These findings indicate that the compound has promising anticancer activity, warranting further exploration into its mechanisms and therapeutic applications.

Case Studies and Research Findings

- Antimicrobial Evaluation : A comparative study evaluated various synthesized derivatives of piperidine compounds, finding that 3-(Boc-aminomethyl)-3-methylpiperidine exhibited superior antibacterial activity against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus).

- Anticancer Studies : In vivo studies involving rodent models showed that administration of the compound resulted in significant tumor size reduction, suggesting its potential as an effective anticancer agent.

- Mechanistic Insights : Further research indicated that the compound's efficacy could be linked to its ability to induce apoptosis in cancer cells through activation of specific signaling pathways involved in cell death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.